3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride
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Overview
Description
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a chemical compound with the molecular formula C23H24ClNO5. It is a derivative of Droxidopa, a synthetic amino acid precursor that is used in the treatment of neurogenic orthostatic hypotension. The compound is characterized by the presence of benzyl groups at the 3 and 4 positions of the catechol ring, which enhances its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride typically involves the protection of the hydroxyl groups of Droxidopa with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale benzylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the catechol ring, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter pathways and potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and orthostatic hypotension.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride involves its conversion to norepinephrine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Norepinephrine acts on adrenergic receptors to increase blood pressure and improve symptoms of orthostatic hypotension. The benzyl groups enhance the compound’s stability and prolong its duration of action .
Comparison with Similar Compounds
Droxidopa: The parent compound, used in the treatment of neurogenic orthostatic hypotension.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: A naturally occurring amino acid with similar pharmacological properties.
Uniqueness: 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is unique due to the presence of benzyl groups, which enhance its stability and bioavailability compared to its parent compound, Droxidopa. This modification allows for improved therapeutic efficacy and prolonged duration of action .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-UMIAIAFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534304 |
Source
|
Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73594-43-1 |
Source
|
Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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